Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676577
InChI: InChI=1S/C11H22N2O3/c1-8(5-12)11(15)6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC17676577

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8(5-12)11(15)6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3
Standard InChI Key ZRKVAZQFNYPUBI-UHFFFAOYSA-N
Canonical SMILES CC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a 1-aminopropan-2-yl side chain. The 1-carboxylate position is occupied by a tert-butoxy carbonyl (Boc) protecting group, which enhances solubility and stabilizes the molecule during synthetic processes . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
IUPAC Nametert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Canonical SMILESCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

The stereoelectronic effects of the geminal hydroxyl and aminopropyl groups create a rigid conformational profile, influencing both reactivity and biological interactions .

Spectroscopic Characteristics

While experimental spectral data remain limited in public databases, computational predictions suggest:

  • IR: Strong absorption bands at 3350–3250 cm⁻¹ (N-H/O-H stretching) and 1690 cm⁻¹ (C=O of carbamate) .

  • NMR: Expected downfield shifts for the azetidine ring protons (δ 3.5–4.0 ppm) and tert-butyl singlet (δ 1.4 ppm).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically proceeds through a multi-step sequence:

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or [2+2] cycloadditions of imines with alkenes.

  • Functionalization: Simultaneous introduction of hydroxyl and aminopropyl groups via nucleophilic addition to azetidinone intermediates .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the carbamate group.

A comparative analysis with structural analogs reveals that substituting the 1-aminopropan-2-yl group (as in this compound) versus 2-aminopropan-2-yl (CAS 1638768-77-0) alters steric bulk and hydrogen-bonding capacity, impacting downstream reactivity .

Industrial-Scale Challenges

Current manufacturing faces hurdles in:

  • Diastereoselectivity: Controlling the stereochemistry at the C3 position during functionalization.

  • Purification: Separating polar hydroxyl/amino byproducts from the target molecule.
    Suppliers report intermittent stock shortages, reflecting these synthetic complexities and high demand from medicinal chemistry programs.

Pharmacological Applications

Kinase Inhibitor Development

The compound’s azetidine scaffold aligns with patented JAK/STAT inhibitors (e.g., EP3110409B1), where similar structures demonstrate sub-10 nM IC₅₀ values against Janus kinases . Key pharmacological attributes include:

  • Three-Dimensionality: The azetidine ring provides vectorial diversity for targeting kinase ATP pockets.

  • Solubility: The Boc group enhances aqueous solubility relative to unsubstituted azetidines .

Structure-Activity Relationship (SAR) Insights

Modifications to the aminopropyl side chain (e.g., fluorination or methylation) in related compounds significantly alter kinase selectivity profiles . For instance:

DerivativeJAK1 IC₅₀ (nM)JAK2/JAK1 Selectivity
Parent Compound (this review)>10>10
Fluorinated Analog2.315.7

These findings suggest that further functionalization of the aminopropyl group could optimize target engagement .

Comparative Analysis with Structural Analogs

ParameterThis CompoundCAS 1638768-77-0CAS 1532650-96-6
Molecular FormulaC₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₂C₁₀H₁₉N₃O₃
Substituents1-aminopropan-2-yl, OH2-aminopropan-2-yl1-amino-2-methylpropan-2-yl
Molecular Weight230.30 g/mol214.31 g/mol244.33 g/mol
Pharmacological UseKinase inhibitor intermediateBuilding block for PDE10 inhibitorsHCV protease inhibitors

The 1-aminopropan-2-yl substitution in this compound provides greater conformational flexibility compared to bulkier 2-methylpropan-2-yl analogs, potentially enhancing membrane permeability .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to control C3 stereochemistry.

  • Prodrug Applications: Exploring cleavable Boc modifications for enhanced bioavailability.

  • Polypharmacology: Screening against non-kinase targets (e.g., GPCRs, ion channels) given its structural similarity to neurotransmitter analogs .

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